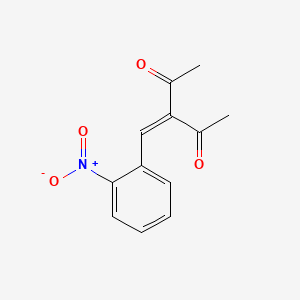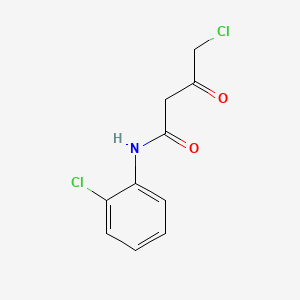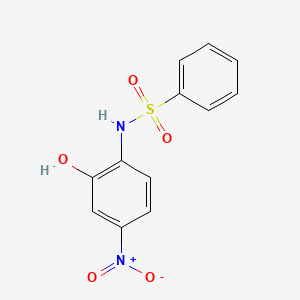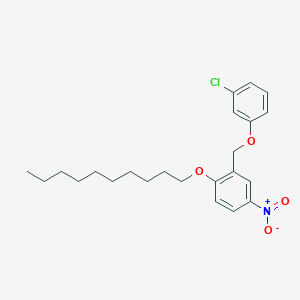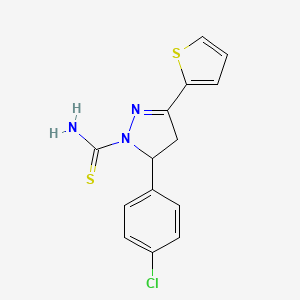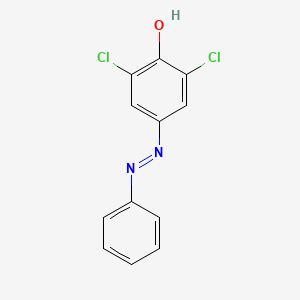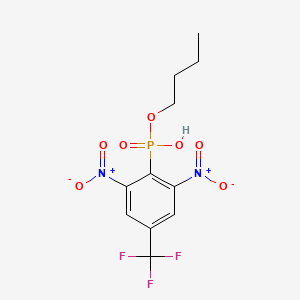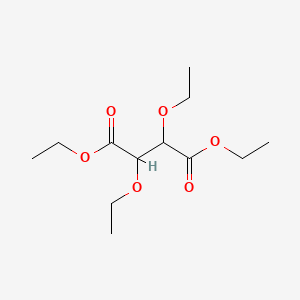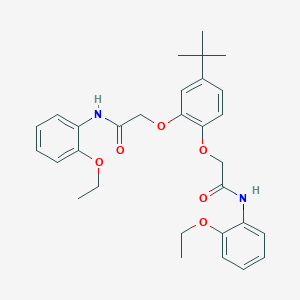
2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of phenoxyacetamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by multiple functional groups, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-tert-butyl-2-ethoxyphenol, followed by its reaction with 2-ethoxyaniline to form the corresponding anilino derivative. This intermediate is then subjected to further reactions, including acylation and etherification, to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods may be employed to achieve efficient production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions may lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxyacetamides and related derivatives, such as:
- 2-(4-Tert-butyl-2-(2-(2-methoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-methoxyphenyl)acetamide
- 2-(4-Tert-butyl-2-(2-(2-propoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-propoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-(4-Tert-butyl-2-(2-(2-ethoxyanilino)-2-oxoethoxy)phenoxy)-N-(2-ethoxyphenyl)acetamide lies in its specific functional groups and structural features, which confer distinct chemical and biological properties. These unique characteristics make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
853315-94-3 |
|---|---|
Molecular Formula |
C30H36N2O6 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
2-[4-tert-butyl-2-[2-(2-ethoxyanilino)-2-oxoethoxy]phenoxy]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C30H36N2O6/c1-6-35-24-14-10-8-12-22(24)31-28(33)19-37-26-17-16-21(30(3,4)5)18-27(26)38-20-29(34)32-23-13-9-11-15-25(23)36-7-2/h8-18H,6-7,19-20H2,1-5H3,(H,31,33)(H,32,34) |
InChI Key |
SORUEVDVKHHRKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)OCC(=O)NC3=CC=CC=C3OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




